GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP
Brand Name: Vulcanchem
CAS No.: 1858223-99-0
VCID: VC3225362
InChI: InChI=1S/C33H48N4O21/c1-12(40)34-21-17(43)8-33(32(49)50,58-29(21)24(45)18(44)9-38)53-11-20-26(47)28(57-30-22(35-13(2)41)27(48)25(46)19(10-39)55-30)23(36-14(3)42)31(56-20)54-16-6-4-15(5-7-16)37(51)52/h4-7,17-31,38-39,43-48H,8-11H2,1-3H3,(H,34,40)(H,35,41)(H,36,42)(H,49,50)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27+,28+,29+,30-,31-,33+/m0/s1
SMILES: CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O
Molecular Formula: C33H48N4O21
Molecular Weight: 836.7 g/mol

GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP

CAS No.: 1858223-99-0

Cat. No.: VC3225362

Molecular Formula: C33H48N4O21

Molecular Weight: 836.7 g/mol

* For research use only. Not for human or veterinary use.

GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP - 1858223-99-0

Specification

CAS No. 1858223-99-0
Molecular Formula C33H48N4O21
Molecular Weight 836.7 g/mol
IUPAC Name (2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Standard InChI InChI=1S/C33H48N4O21/c1-12(40)34-21-17(43)8-33(32(49)50,58-29(21)24(45)18(44)9-38)53-11-20-26(47)28(57-30-22(35-13(2)41)27(48)25(46)19(10-39)55-30)23(36-14(3)42)31(56-20)54-16-6-4-15(5-7-16)37(51)52/h4-7,17-31,38-39,43-48H,8-11H2,1-3H3,(H,34,40)(H,35,41)(H,36,42)(H,49,50)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27+,28+,29+,30-,31-,33+/m0/s1
Standard InChI Key LQCFVBAMHWMDAT-PQEAEXJMSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)O
SMILES CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O
Canonical SMILES CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O

Introduction

GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP is a synthetic carbohydrate molecule composed of three key sugar units: N-acetylglucosamine (GlcNAc), N-acetylneuraminic acid (Neu5Ac, a sialic acid), and N-acetylgalactosamine (GalNAc). These are linked via specific glycosidic bonds, with a para-nitrophenyl (pNP) group attached to the structure. The compound is widely used in glycosylation studies, proteomics, and biochemical assays due to its unique structural and functional properties .

Structural Features

The chemical structure of GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP is defined by its specific glycosidic linkages:

  • Beta (1-3) Linkage: Connects GlcNAc to GalNAc.

  • Alpha (2-6) Linkage: Attaches Neu5Ac to GalNAc.

  • pNP Group: A para-nitrophenyl group acts as a chromogenic tag for detection in enzymatic assays .

Structural Representation:

ComponentDescription
GlcNAcN-acetylglucosamine, contributes to glycan recognition
Neu5AcSialic acid, involved in cell signaling and immune modulation
GalNAcN-acetylgalactosamine, forms the core of many O-linked glycans
pNPPara-nitrophenyl group, aids in spectrophotometric detection during reactions

Glycosylation Studies

GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP is a critical tool for studying glycosylation processes, which involve the attachment of glycans to proteins or lipids. These processes are essential for:

  • Protein folding and stability

  • Cell-cell communication

  • Pathogen recognition .

Enzyme Substrate

The compound serves as a substrate for glycosyltransferases and glycosidases, enzymes that catalyze the addition or removal of sugar residues. Its chromogenic pNP group allows for easy monitoring of enzymatic activity via spectrophotometry .

Disease Research

Abnormal glycosylation patterns are linked to diseases such as cancer and autoimmune disorders. This compound aids in identifying glycan-binding proteins (lectins) that may serve as biomarkers or therapeutic targets .

Biochemical Assays

The pNP group enables sensitive detection of enzymatic reactions, making the compound ideal for:

  • Enzyme kinetics studies

  • High-throughput screening of inhibitors or activators .

Glycan-Based Diagnostics

Its specific sugar sequence makes it a potential candidate for developing diagnostic tools for diseases associated with altered glycosylation patterns .

Interaction Studies

The compound is used to study interactions between glycans and lectins, which play roles in:

  • Immune response modulation

  • Pathogen-host interactions .

Synthesis Methods

Two primary methods are employed for synthesizing GlcNAc beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNP:

Chemical Synthesis

This method involves stepwise chemical reactions to build the complex carbohydrate structure. While precise, it can be labor-intensive and requires extensive purification steps.

Enzymatic Synthesis

Using glycosyltransferases, this method offers higher specificity and efficiency by mimicking natural biosynthetic pathways .

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Neu5Ac alpha(2-6)Gal beta(1-3)GlcNAc-beta-pNPSimilar sialic acid linkageFocuses on sialic acid interactions
Gal beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-pNPAdditional galactose unitEmphasizes galactose's role in cell signaling
GlcNAc beta(1-4)Gal alpha-pNPDifferent linkage type (beta (1-4))Explores alternative enzymatic pathways

Data Table: Key Specifications

PropertyDetails
Molecular FormulaC₃₃H₄₈N₄O₂₁
Molecular Weight836.75 g/mol
CAS Number1858223-99-0
Purity≥97% (HPLC)
Functional GroupsAcetamido, Hydroxyl, p-Nitrophenyl

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